

Technical Guide: CER10-d9 (N-palmitoyl(d9)-sphinganine)

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Compound of Interest		
Compound Name:	CER10-d9	
Cat. No.:	B12405393	Get Quote

CAS Number: 2260669-52-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER10-d9, also known as N-palmitoyl(d9)-sphinganine or 16:0-d9 DH Ceramide, is a deuterated form of N-palmitoyl dihydrosphingosine.[1] Its primary application in research and drug development is as a stable isotope-labeled internal standard for the accurate quantification of ceramides and related sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of deuterated standards like **CER10-d9** is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in lipidomic studies.[3]

Ceramides themselves are a class of bioactive sphingolipids that function as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[3] Alterations in ceramide levels have been linked to various diseases, making their precise measurement a key aspect of biomedical research.[3]

This technical guide provides an in-depth overview of **CER10-d9**, focusing on its application in quantitative lipidomics, including detailed experimental protocols and relevant biological context.

Physicochemical Properties



A summary of the key physicochemical properties of **CER10-d9** is presented in the table below.

Property	Value	Reference
CAS Number	2260669-52-9	[1][3][4]
Molecular Formula	С34Н60D9NО3	[3][4]
Molecular Weight	548.97 g/mol	[1][3][4]
Synonyms	N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide	[1]
Purity	>99%	[3]
Storage Temperature	-20°C	[1][3]
Stability	1 Year	[3]

Application in Quantitative Lipidomics

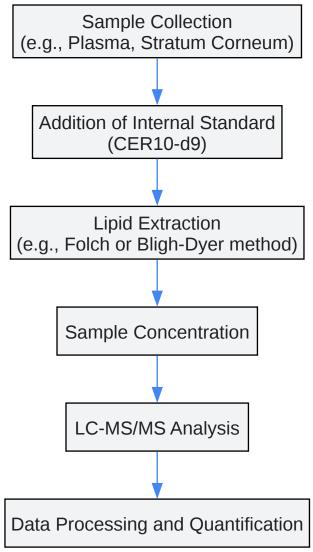
CER10-d9 serves as an ideal internal standard in LC-MS/MS-based lipidomics due to its chemical and physical similarity to endogenous ceramides. Being deuterated, it is chemically identical to its non-deuterated counterpart but has a different mass, allowing it to be distinguished by a mass spectrometer. This property enables researchers to accurately quantify endogenous ceramide levels by correcting for sample loss during extraction and for variations in instrument response.

General Experimental Workflow

The use of **CER10-d9** as an internal standard typically follows a standardized workflow in lipidomics experiments. The key steps are outlined in the diagram below.



Experimental Workflow for Ceramide Quantification using CER10-d9



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Caption: A typical experimental workflow for the quantification of ceramides using **CER10-d9** as an internal standard.

Detailed Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol is a synthesized example based on established methodologies for ceramide analysis.

1. Materials and Reagents:



- CER10-d9 (Internal Standard)
- Ceramide standards for calibration curve (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)
- Human plasma
- Chloroform, Methanol, Water (LC-MS grade)
- Acetonitrile, Isopropanol (LC-MS grade)
- Formic acid, Ammonium formate
- 2. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 μL of plasma, add 10 μL of a known concentration of CER10-d9 in methanol.
- Perform a liquid-liquid extraction using a modified Folch method:
 - Add 2 mL of chloroform:methanol (2:1, v/v).
 - Vortex thoroughly for 2 minutes.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μL of the initial mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - o Column: A C18 reversed-phase column is commonly used.



- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
 Specific precursor-to-product ion transitions for each ceramide species and for CER10-d9 are monitored.
- 4. Data Analysis and Quantification:
- Integrate the peak areas for each endogenous ceramide and for the CER10-d9 internal standard.
- Calculate the ratio of the peak area of the endogenous ceramide to the peak area of CER10d9.
- Construct a calibration curve by plotting the peak area ratios of the ceramide standards against their known concentrations.
- Determine the concentration of the endogenous ceramides in the plasma samples by interpolating their peak area ratios on the calibration curve.

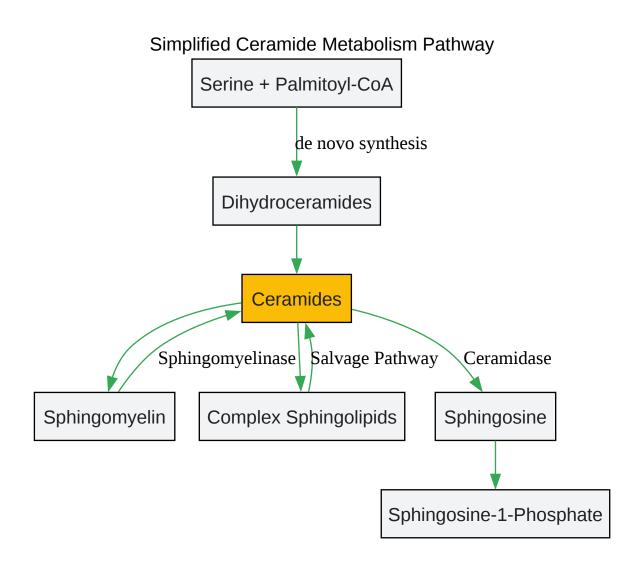
Biological Significance of Ceramides



While **CER10-d9** is a tool for analysis, the molecules it helps to quantify, ceramides, are crucial signaling lipids. They are central to the sphingolipid metabolism pathway and are involved in various cellular responses.

Ceramide Metabolism

Ceramides are synthesized and metabolized through several pathways, including de novo synthesis, the sphingomyelinase pathway, and the salvage pathway. The intricate balance of these pathways regulates cellular ceramide levels.



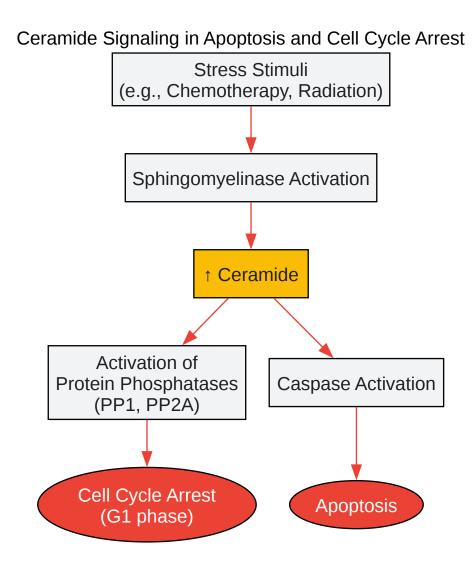
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Caption: A simplified overview of the major pathways of ceramide metabolism.

Role in Cellular Signaling



Elevated ceramide levels are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. Ceramides can be generated in response to various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines.



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Caption: A simplified diagram illustrating the role of ceramide in initiating apoptosis and cell cycle arrest in response to stress stimuli.

Quantitative Data Summary

The use of deuterated internal standards like **CER10-d9** significantly improves the performance of LC-MS/MS assays for ceramide quantification. The following table summarizes typical performance characteristics reported in studies utilizing such standards.



Performance Metric	Typical Value	Significance
Linearity (R²)	> 0.99	Indicates a strong correlation between the concentration and the instrument response over a defined range.[4][5]
Intra- and Inter-assay Precision (%CV)	< 15%	Demonstrates the high reproducibility of the analytical method.[4][5]
Accuracy (% Recovery)	90-110%	Shows that the method accurately measures the true concentration of the analyte.[4]
Lower Limit of Quantification (LLOQ)	Low ng/mL range	Highlights the high sensitivity of the assay, allowing for the detection of low-abundance ceramide species.

Conclusion

CER10-d9 is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its role in health and disease. Its use as an internal standard in LC-MS/MS-based lipidomics provides the necessary accuracy and precision to reliably quantify ceramide levels in complex biological matrices. A thorough understanding of its application and the underlying biological significance of ceramides is crucial for advancing research in this dynamic field.

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